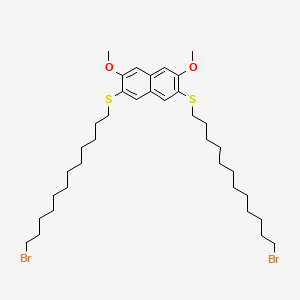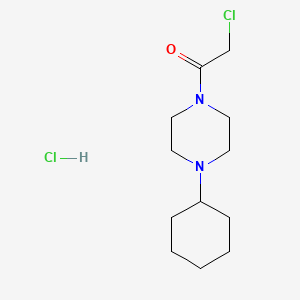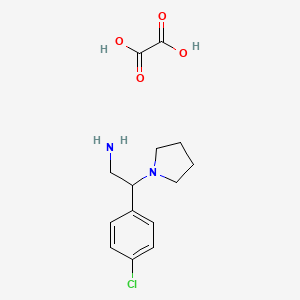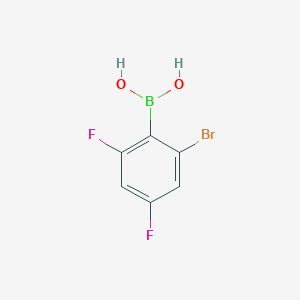
(2-Bromo-4,6-difluorophenyl)boronic acid
Vue d'ensemble
Description
“(2-Bromo-4,6-difluorophenyl)boronic acid” is a chemical compound used as a reagent in various chemical reactions . It is particularly used in Suzuki-Miyaura coupling reactions .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-4,6-difluorophenyl)boronic acid” is represented by the InChI code1S/C6H4BBrF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,11-12H . The compound has a molecular weight of 236.81 . Chemical Reactions Analysis
“(2-Bromo-4,6-difluorophenyl)boronic acid” is used as a reagent in Suzuki-Miyaura coupling reactions . It is involved in the synthesis of various organic compounds .Physical And Chemical Properties Analysis
“(2-Bromo-4,6-difluorophenyl)boronic acid” is a solid compound . It has a molecular weight of 236.81 . The compound should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Specific Scientific Field
Organic Chemistry, specifically in Suzuki-Miyaura coupling reactions .
2. Comprehensive and Detailed Summary of the Application Suzuki-Miyaura (SM) coupling is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
3. Detailed Description of the Methods of Application or Experimental Procedures The Suzuki-Miyaura coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. However, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
4. Thorough Summary of the Results or Outcomes Obtained The outcome of the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond. This reaction has been widely used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Synthesis of 2,6-Difluorinated Oligophenyls
This compound can be used to prepare 4-bromo-2,3’,5’,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls. These oligophenyls have applications in organic semiconductors .
Protodeboronation in Total Synthesis
Boronic acids, including “(2-Bromo-4,6-difluorophenyl)boronic acid”, can be used in protodeboronation reactions. This reaction has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
1. Synthesis of Enantiomerically Pure 3,3’'-bis-arylated BINOL Derivatives This compound can be used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of enantiomerically pure 3,3’'-bis-arylated BINOL derivatives . These derivatives have applications in the field of chiral catalysis .
2. Synthesis of Highly Efficient Phosphorescent Iridium (III) Complexes “(2-Bromo-4,6-difluorophenyl)boronic acid” can also be used in the synthesis of highly efficient phosphorescent iridium (III) complexes . These complexes are used for light-emitting diodes .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-bromo-4,6-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXLFROUJDNFPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Br)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673884 | |
| Record name | (2-Bromo-4,6-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4,6-difluorophenyl)boronic acid | |
CAS RN |
1315339-48-0 | |
| Record name | Boronic acid, B-(2-bromo-4,6-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315339-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-4,6-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-N-{3-[(2-phenoxyacetyl)amino]-phenyl}acetamide](/img/structure/B1389994.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide](/img/structure/B1389995.png)
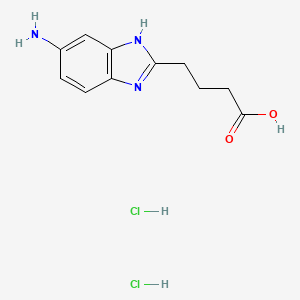
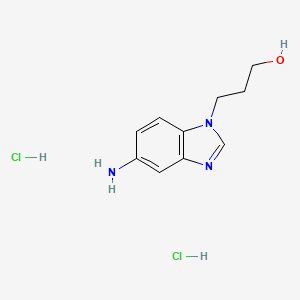
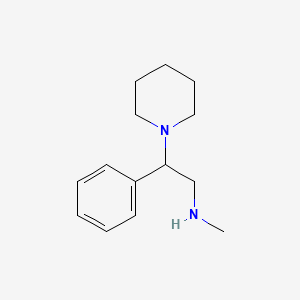
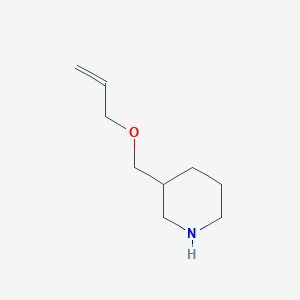
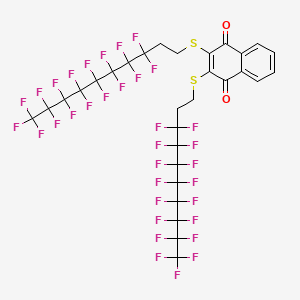
![{2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride](/img/structure/B1390005.png)
![2-[(2-Methylpentyl)oxy]aniline](/img/structure/B1390006.png)
![4-[(2-Methylpentyl)oxy]-2-(trifluoromethyl)aniline](/img/structure/B1390007.png)
